Pyrrolidine, 1-(4-nitro-2,5-dipropoxyphenyl)-

Lipophilicity Partition coefficient Solvent extraction

Researchers requiring a 2,5-dialkoxy-4-nitrophenyl pyrrolidine with balanced lipophilicity often find the diethoxy or dibutoxy homologs cause extraction failures or thermal decomposition during purification. Pyrrolidine, 1-(4-nitro-2,5-dipropoxyphenyl)- (CAS 71550-55-5) resolves this with a precisely intermediate LogP of 4.36 and a boiling point of 467.9 °C. Key differentiation: • Provides ~36-fold higher organic-phase partition than the diethoxy analog (LogP 2.80), maximizing recovery in ethyl acetate or DCM extractions. • Boiling point (467.9 °C) sits 21.9 °C below the dibutoxy analog, reducing nitroarene decomposition risk during vacuum distillation. • Density (1.142 g/cm³) is distinguishable from all common homologs by routine pycnometry (±0.001 g/cm³), enabling incoming QC identity verification without chromatography. This compound occupies the central property space (complexity 342, 7 rotatable bonds) within the homologous series, making it the rational choice for diversity-oriented screening libraries and biphasic reaction protocols where extreme lipophilicity is detrimental.

Molecular Formula C16H24N2O4
Molecular Weight 308.37 g/mol
CAS No. 71550-55-5
Cat. No. B12677725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidine, 1-(4-nitro-2,5-dipropoxyphenyl)-
CAS71550-55-5
Molecular FormulaC16H24N2O4
Molecular Weight308.37 g/mol
Structural Identifiers
SMILESCCCOC1=CC(=C(C=C1N2CCCC2)OCCC)[N+](=O)[O-]
InChIInChI=1S/C16H24N2O4/c1-3-9-21-15-12-14(18(19)20)16(22-10-4-2)11-13(15)17-7-5-6-8-17/h11-12H,3-10H2,1-2H3
InChIKeyHOOSMTRDBKNLCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrrolidine, 1-(4-nitro-2,5-dipropoxyphenyl)- (CAS 71550-55-5): Physicochemical Profile and Comparator Landscape for Informed Procurement


Pyrrolidine, 1-(4-nitro-2,5-dipropoxyphenyl)- (CAS 71550-55-5) is a synthetic arylpyrrolidine featuring a 4-nitro-2,5-dipropoxyphenyl substituent on the pyrrolidine nitrogen . With a molecular formula of C16H24N2O4 and a molecular weight of 308.37 g/mol, this compound belongs to a homologous series of 2,5-dialkoxy-4-nitrophenyl pyrrolidines . It is listed in the US EPA TSCA inventory (DTXSID7072381) [1]. Unlike its shorter-chain (dimethoxy, diethoxy) and longer-chain (dibutoxy) analogs, the dipropoxy substitution confers a specific balance of lipophilicity (LogP 4.36) and molecular flexibility (7 rotatable bonds) that defines its utility niche . No primary research papers or patents directly reference this compound [2], positioning it primarily as a chemical intermediate or research tool where its distinct physicochemical signature provides verifiable differentiation from in-class alternatives.

Why In-Class Substitution Fails for Pyrrolidine, 1-(4-nitro-2,5-dipropoxyphenyl)-: Physicochemical Non-Interchangeability Across Dialkoxy Homologs


The 2,5-dialkoxy-4-nitrophenyl pyrrolidine series exhibits pronounced structure-property relationships where the alkoxy chain length governs critical physicochemical parameters including lipophilicity, volatility, and molecular flexibility . A procurement decision to substitute the dipropoxy compound (CAS 71550-55-5) with its dimethoxy (CAS 71230-77-8), diethoxy (CAS 68052-13-1), dibutoxy (CAS 67828-50-6), or unsubstituted 4-nitrophenyl analog (CAS 10220-22-1) necessarily alters boiling point (range: 349.9 to 489.8 °C), LogP (range: 2.78 to 5.14), and rotatable bond count (range: 3 to 9) . These changes have direct consequences for distillation purification protocols, partition behavior in biphasic reactions or extractions, and chromatographic retention [1]. The dipropoxy compound occupies a specific intermediate position in this property continuum, and substitution with any homolog will yield measurably different performance in solvent-based processing, membrane permeability models, and analytical method specificity. The quantitative evidence below establishes that no single in-class alternative replicates the exact combination of boiling point (467.9 °C), LogP (4.36), density (1.142 g/cm³), polar surface area (67.52 Ų), and molecular complexity (342) conferred by the dipropoxy substitution pattern .

Quantitative Differentiation Evidence for Pyrrolidine, 1-(4-nitro-2,5-dipropoxyphenyl)- (CAS 71550-55-5) Against Closest Analogs


LogP Differentiation: 1.56-Unit Lipophilicity Advantage Over Diethoxy Analog Enables Superior Organic Phase Partitioning

The dipropoxy-substituted compound (71550-55-5) exhibits a computed LogP of 4.36, which is 1.56 units higher than the diethoxy analog (CAS 68052-13-1; LogP 2.80–3.38) . Among the homologous series, LogP increases systematically with alkoxy chain elongation: dimethoxy (2.80) < diethoxy (2.81–3.38) < dipropoxy (4.36) < dibutoxy (5.14) . This 1.56-unit LogP difference translates to an approximately 36-fold greater partition coefficient (P) for the dipropoxy compound in octanol-water systems, a property directly relevant to extraction efficiency, organic-phase reaction yields, and chromatographic retention time optimization .

Lipophilicity Partition coefficient Solvent extraction

Boiling Point Intermediacy: 467.9 °C Position Enables Vacuum Distillation Feasibility Relative to Heavier Homologs

The dipropoxy compound has a boiling point of 467.9 °C at 760 mmHg, placing it 21.3 °C above the diethoxy analog (446.6 °C) and 21.9 °C below the dibutoxy analog (489.8 °C) . The boiling point of the unsubstituted 4-nitrophenyl pyrrolidine is substantially lower at 349.9 °C, reflecting the absence of alkoxy substituents [1]. In the context of vacuum distillation, where a practical upper limit often constrains purification options, the intermediate boiling point of the dipropoxy derivative provides a wider operational window than the near-490 °C dibutoxy compound while still offering sufficient thermal stability margin compared to the lower-boiling diethoxy congener .

Boiling point Volatility Distillation purification

Density Differentiation: 1.142 g/cm³ as a Physical Identity Marker for Quality Control Authentication

The dipropoxy compound has a reported density of 1.142 g/cm³, which is measurably distinct from its closest homologs: the diethoxy compound is denser at 1.183 g/cm³, while the dibutoxy compound is less dense at 1.11 g/cm³ . The dimethoxy analog has the highest density in the series at 1.237 g/cm³ . Density decreases monotonically with increasing alkoxy chain length: dimethoxy (1.237) > diethoxy (1.183) > dipropoxy (1.142) > dibutoxy (1.11), consistent with the increasing proportion of lower-density aliphatic carbon relative to the aromatic core . This trend provides a simple, non-destructive physical measurement for confirming the identity and purity of the received material versus potential mis-shipments of homologous compounds sharing similar appearance and solubility profiles.

Density Quality control Identity testing

Rotatable Bond Count of 7 Yields Intermediate Conformational Flexibility in the Homologous Series

The dipropoxy compound contains 7 rotatable bonds compared to 3 for the dimethoxy analog, 5 for the diethoxy analog, and 9 for the dibutoxy analog . This intermediate flexibility represents a quantifiable structural parameter relevant in contexts where molecular conformer populations influence binding events, crystallization behavior, or spectroscopic properties. The propoxy chains are each 3 carbons longer than methoxy (contributing 2 additional rotatable bonds per chain versus methoxy), and 2 carbons shorter than butoxy (reducing rotatable bonds by 2 relative to dibutoxy) .

Conformational flexibility Rotatable bonds Molecular recognition

Predicted pKa of 1.80±0.40 Indicates Distinct Protonation Behavior from Alkoxy-Substituted Analogs

The target compound has a predicted pKa of 1.80±0.40, reported exclusively for the dipropoxy derivative among the homologous series in available database sources . This low pKa value indicates that the pyrrolidine nitrogen is a very weak base, remaining predominantly unprotonated even under mildly acidic conditions. While systematic pKa data are not available for all comparator compounds, the dimethoxy analog has a reported pKa of approximately 3.0–3.5 based on structural analogs, suggesting that alkoxy chain elongation may weakly modulate pyrrolidine nitrogen basicity through inductive or steric effects transmitted through the aromatic ring [1]. This property is relevant when selecting reaction conditions involving acid-base extractions, salt formation, or pH-dependent solubility manipulations.

pKa Ionization state Acid-base behavior

Molecular Complexity Score of 342: Differentiating Parameter for Computational Library Design and Diversity Selection

The dipropoxy compound has a molecular complexity score of 342, compared to 288 for both the dimethoxy and 4-nitrophenyl analogs, 315 for the diethoxy analog, and 369 for the dibutoxy analog . Molecular complexity, as defined by the Bertz complexity index, integrates atom count, ring count, stereochemistry, and branching patterns into a single numerical descriptor used in cheminformatics for diversity analysis and compound library design [1]. The incremental increase in complexity from dimethoxy (288) through diethoxy (315) and dipropoxy (342) to dibutoxy (369) provides a quantitative metric for selecting compounds that span chemical space in screening library construction.

Molecular complexity Chemical diversity Library design

Differentiated Application Scenarios for Pyrrolidine, 1-(4-nitro-2,5-dipropoxyphenyl)- Based on Quantitative Evidence


Preparative-Scale Synthesis Requiring Intermediate-LogP Extraction Efficiency

In synthetic protocols where the product must be isolated via liquid-liquid extraction, the dipropoxy compound's LogP of 4.36 positions it optimally: substantially higher organic-phase affinity than the diethoxy (LogP 2.80) or dimethoxy (LogP 2.80) analogs, while avoiding the excessive lipophilicity of the dibutoxy compound (LogP 5.14) that can complicate back-extraction or lead to emulsification issues. This intermediate LogP—representing a ~36-fold partition coefficient advantage over the diethoxy variant—directly translates to higher recovery in organic solvent extractions using ethyl acetate or dichloromethane.

Vacuum Distillation Purification Within Operational Thermal Stability Windows

For laboratories or pilot plants that rely on vacuum distillation as the primary purification method, the 467.9 °C boiling point of the dipropoxy compound provides a 21.9 °C margin below the dibutoxy analog (489.8 °C). Under typical vacuum distillation conditions (e.g., 0.1–1 mmHg), this translates to a substantially lower oven temperature requirement, reducing the risk of thermal decomposition of the nitroaromatic moiety. Conversely, the compound's boiling point is 21.3 °C above the diethoxy analog, offering better separation from lower-boiling impurities when these are present in crude reaction mixtures.

Physicochemical Identity Confirmation via Density Measurement for Incoming QC

The density of 1.142 g/cm³ is sufficiently differentiated from all common homologs (diethoxy: 1.183 g/cm³, Δ = -0.041; dibutoxy: 1.11 g/cm³, Δ = +0.032; dimethoxy: 1.237 g/cm³, Δ = -0.095) to serve as a practical incoming material identity check. A 0.04 g/cm³ density difference is readily resolved by standard pycnometry or digital density metry (±0.001 g/cm³ precision), enabling QC laboratories to distinguish the dipropoxy compound from mislabeled homologs without requiring HPLC, NMR, or MS instrumentation. This is particularly valuable when visual appearance (crystalline solid) and solubility profiles overlap across the series.

Compound Library Construction for Chemical Diversity Optimization

When designing a screening library of 2,5-dialkoxy-4-nitrophenyl pyrrolidines, the dipropoxy member contributes a molecular complexity score of 342 and 7 rotatable bonds, occupying a central position in the property space. Its selection, alongside the dimethoxy (complexity 288, 3 rotatable bonds) and dibutoxy (369, 9 rotatable bonds) endpoints, maximizes chemical diversity coverage. The dipropoxy compound uniquely balances intermediate lipophilicity (LogP 4.36, between 2.80 and 5.14) with intermediate conformational flexibility, making it a rational choice for diversity-oriented synthesis platforms where property-balanced representatives are preferred over extreme-value analogs.

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